Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate
Description
Chemical Identity
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate belongs to the purine family, a class of heterocyclic aromatic organic compounds. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 109047-45-2 | |
| Molecular Formula | C₉H₈Cl₂N₄O₂ | |
| Molecular Weight | 275.09 g/mol | |
| SMILES | O=C(C1=C2N=CN(CCCl)C2=NC(Cl)=N1)OC |
The compound’s nomenclature follows IUPAC rules, with numbering starting at the purine ring’s nitrogen atoms. The "2-chloro" and "9-(2-chloroethyl)" substituents define its substitution pattern, while the methyl ester at position 6 completes its functionalization.
Structural Characteristics and Isomerism
The purine core consists of a fused pyrimidine-imidazole ring system. Substituents at positions 2, 6, and 9 introduce steric and electronic effects that influence reactivity:
- Position 2 : A chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Position 6 : The methyl ester group (-COOCH₃) contributes to solubility in organic solvents and serves as a potential site for hydrolysis to carboxylic acids.
- Position 9 : The 2-chloroethyl chain (-CH₂CH₂Cl) introduces flexibility and potential for further alkylation or elimination reactions.
Isomerism is limited due to the purine ring’s rigidity, but conformational flexibility in the chloroethyl side chain may lead to rotational isomers. No crystallographic data is available to confirm preferred conformations.
Structural formula of this compound. The purine core is highlighted in blue, with substituents at positions 2 (Cl), 6 (COOCH₃), and 9 (CH₂CH₂Cl).
Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl2N4O2 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
methyl 2-chloro-9-(2-chloroethyl)purine-6-carboxylate |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-17-8(16)6-5-7(14-9(11)13-6)15(3-2-10)4-12-5/h4H,2-3H2,1H3 |
InChI Key |
YJEMVRREFGJDIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC(=N1)Cl)N(C=N2)CCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves direct alkylation of 2-chloro-9H-purine-6-carboxylic acid at the N9 position using 1-bromo-2-chloroethane. The carboxylic acid group is subsequently esterified to yield the target compound.
Experimental Procedure
-
Alkylation :
-
Substrate : 2-Chloro-9H-purine-6-carboxylic acid (1.0 equiv).
-
Alkylating Agent : 1-Bromo-2-chloroethane (1.5 equiv).
-
Base : Potassium carbonate (3.0 equiv).
-
Solvent : Dimethylformamide (DMF), 0°C to room temperature.
-
Time : 12 hours.
-
Yield : 45–50% after purification via column chromatography (DCM/MeOH 20:1).
-
-
Esterification :
Key Challenges
-
Regioselectivity : Competing alkylation at N7 (15–20% byproduct).
-
Purification : Requires chromatographic separation to isolate the N9 isomer.
Multi-Step Synthesis from Protected Guanine Derivatives
Reaction Overview
Starting with a protected guanine derivative, this method introduces substituents sequentially via chlorination, alkylation, and esterification.
Experimental Procedure
-
Chlorination :
-
Alkylation :
-
Esterification :
Advantages
-
Regiocontrol : Protection of N7 minimizes competing alkylation.
Solid-Phase Synthesis Using Rink Acid Resin
Reaction Overview
This approach leverages solid-phase techniques to enhance purity and reduce purification steps.
Experimental Procedure
-
Resin Functionalization :
-
Alkylation :
-
Cleavage and Esterification :
Limitations
One-Pot Alkylation-Esterification Strategy
Reaction Overview
A tandem reaction sequence combining alkylation and esterification in a single pot.
Experimental Procedure
Optimization Insights
-
Temperature Control : Lower temperatures (0°C) favor N9 selectivity.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Alkylation-Esterification | K₂CO₃, 1-bromo-2-chloroethane | 45–50 | 85 | Moderate |
| Multi-Step Synthesis | POCl₃, 2-chloroethyl tosylate | 55 | 90 | High |
| Solid-Phase | Rink resin, TFA | 60 | 95 | Low |
| One-Pot | Cs₂CO₃, methyl iodide | 40 | 80 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted purine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Plant Growth Regulation: The compound has been studied for its effects on plant growth and development, particularly in regulating the growth of certain crops.
Biological Studies: It is used in various biological assays to study the effects of purine derivatives on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Purine Derivatives
Key Observations:
The 2-chloroethyl group at the 9-position increases lipophilicity relative to methyl or isopropyl groups, which may enhance blood-brain barrier penetration but reduce solubility .
Crystallographic and Conformational Insights :
- Compounds like 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine exhibit intermolecular interactions (e.g., π-stacking, C–H⋯O bonds) that stabilize crystal packing . Similar interactions are anticipated in the target compound due to its aromatic purine core and electron-withdrawing groups.
Biological Implications :
- The 2-chloro substituent is a common feature in purine-based kinase inhibitors, where it facilitates hydrogen bonding with ATP-binding pockets .
- Sugar-modified analogs (e.g., ) demonstrate how steric and electronic modifications can tailor pharmacokinetic profiles, suggesting that the target compound’s chloroethyl group may be optimized for targeted delivery .
Synthetic Pathways :
- Many analogs are synthesized via nucleophilic substitution or coupling reactions. For example, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine was prepared using 6-chloropurine and sulfonyl chloride in the presence of triethylamine and DMAP . A similar approach, substituting 2-chloroethyl chloride, could yield the target compound.
Biological Activity
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate is a purine derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits potential as an antitumor and antiviral agent . This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈Cl₂N₄O₂
- Molecular Weight : Approximately 275.09 g/mol
- Functional Groups : Contains two chlorine atoms and a carboxylate group, enhancing its reactivity.
The presence of the purine ring structure is significant as it is a core component in various biological molecules, including nucleic acids, which are essential for cellular functions.
Antitumor Activity
This compound has shown promise as an antitumor agent through several mechanisms:
- Inhibition of DNA Synthesis : The compound can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of critical cellular processes such as DNA replication and repair.
- Interference with Cellular Signaling Pathways : It may disrupt various signaling pathways involved in cell proliferation and survival, which is crucial for cancer cell growth.
Antiviral Properties
Preliminary studies suggest that this compound might possess antiviral properties, potentially making it a candidate for treating viral infections. Its mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell factors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Purine Ring : Utilizing starting materials that contain the necessary nitrogenous bases.
- Chlorination Reactions : Introducing chlorine substituents at specific positions on the purine structure.
- Esterification : Converting the carboxylic acid group into a methyl ester to enhance solubility and biological activity.
Study on Antitumor Activity
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against human leukemia cells (L1210) when administered at specific concentrations . The mechanism was attributed to its ability to induce apoptosis through DNA damage pathways.
Interaction with Topoisomerase II
Research has highlighted the interaction between this compound and topoisomerase II, an enzyme critical for DNA replication. The compound was shown to inhibit the enzymatic activity of topoisomerase II, leading to increased DNA strand breaks and subsequent cell death in cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₈Cl₂N₄O₂ | Antitumor and antiviral properties |
| 9H-Purine-6-carboxylic acid | C₇H₆ClN₅ | Studied for antiviral properties |
| 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid | C₁₁H₁₂ClN₅O₃ | Investigated for anticancer activity |
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential chlorination and alkylation. For chlorination, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions is employed to introduce chlorine at the purine ring’s 2-position . Alkylation with 2-chloroethyl groups may utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or nucleophilic substitution in the presence of K₂CO₃ . Solvent choice (e.g., DCE/HFIP mixtures) and temperature control are critical to minimize side reactions and improve yield .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) is essential for verifying substituent positions and purity . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns . X-ray crystallography (using SHELX software for refinement) resolves crystal packing and stereochemistry, though challenges like twinning may require iterative refinement .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to the reactive 2-chloroethyl group, store the compound under anhydrous conditions in an inert atmosphere (argon/nitrogen) at –20°C. Avoid prolonged exposure to light or moisture, which may hydrolyze the ester or chloroethyl moieties .
Advanced Research Questions
Q. How can X-ray crystallography be applied to resolve the crystal structure, and what challenges might arise?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard . Challenges include low-resolution data (<1.0 Å), twinning, or disorder in the chloroethyl group. To mitigate, collect high-quality data at synchrotron facilities and employ twin refinement protocols in SHELXL .
Q. How to design structure-activity relationship (SAR) studies to explore the impact of substituents on bioactivity?
- Methodological Answer : Systematically modify substituents at the 2-chloro, 6-carboxylate, and 9-chloroethyl positions. For example, replace the methyl ester with ethyl or tert-butyl groups to assess steric effects . Evaluate analogs in enzymatic assays (e.g., kinase inhibition) or receptor-binding studies using surface plasmon resonance (SPR) .
Q. When encountering contradictory data in synthesis yields, what analytical approaches resolve discrepancies?
- Methodological Answer : Use HPLC to quantify impurities and identify side products (e.g., dechlorinated byproducts) . Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare intermediates via ¹H NMR to trace divergent pathways .
Q. What in vitro assays are suitable for assessing interactions with biological targets like enzymes or receptors?
- Methodological Answer : Employ SPR or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins . For functional activity, use kinase inhibition assays with ATP-competitive protocols or cell-based assays (e.g., luciferase reporters for purine metabolism pathways) .
Q. How to optimize purification methods to isolate high-purity samples for biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
